Cas no 56888-72-3 (2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride)
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride
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- Inchi: 1S/C7H8N4.2ClH/c1-5-7(8)11-3-2-9-4-6(11)10-5;;/h2-4H,8H2,1H3;2*1H
- InChI Key: MSLKGENIUYMHJH-UHFFFAOYSA-N
- SMILES: Cl.Cl.N12C=CN=CC1=NC(C)=C2N
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 149
- Topological Polar Surface Area: 56.2
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001498-1g |
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride |
56888-72-3 | 97% | 1g |
$345.42 | 2023-09-01 | |
| Crysdot LLC | CD11102933-1g |
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride |
56888-72-3 | 97% | 1g |
$419 | 2024-07-18 |
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride
Comprehensive Overview of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride (CAS No. 56888-72-3)
2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride (CAS No. 56888-72-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name 2-Me-ImPy-amine·2HCl, belongs to the class of imidazopyrazine derivatives, which are known for their diverse biological activities. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and GPCR-targeted therapies.
The structural uniqueness of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride lies in its fused heterocyclic ring system, which combines an imidazole and a pyrazine moiety. This configuration enhances its binding affinity to various enzyme active sites, making it a valuable scaffold in medicinal chemistry. Recent studies have explored its role in modulating cell signaling pathways, particularly those involved in inflammatory responses and cancer progression. These findings align with the growing demand for novel small-molecule therapeutics in precision medicine.
In the context of drug formulation, the dihydrochloride salt form of this compound (56888-72-3) offers improved solubility and stability, which are critical for in vivo studies and preclinical trials. Its physicochemical properties, such as logP and pKa, have been extensively characterized to facilitate ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These attributes make it a promising candidate for optimizing bioavailability in next-generation pharmaceuticals.
The synthesis of 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride typically involves multi-step organic reactions, including cyclocondensation and amination processes. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity (>98%), meeting the stringent requirements of pharmaceutical-grade compounds. Researchers frequently inquire about its synthetic protocols and scalability, reflecting the compound's relevance in industrial applications.
Beyond its pharmaceutical potential, 2-Me-ImPy-amine·2HCl has emerged as a tool compound in chemical biology. It is used to probe protein-ligand interactions and validate high-throughput screening assays. The compound's compatibility with cryo-EM and X-ray crystallography further underscores its utility in structural biology. These applications resonate with trending topics like AI-driven drug design and fragment-based screening, which dominate current scientific discourse.
From a commercial perspective, the demand for CAS 56888-72-3 has risen due to its inclusion in custom screening libraries and targeted compound collections. Suppliers often highlight its availability in milligram-to-gram quantities, catering to both academic and industrial researchers. Quality control measures, such as LC-MS analysis and residual solvent testing, ensure compliance with Good Laboratory Practice (GLP) standards.
In summary, 2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride (CAS No. 56888-72-3) represents a versatile building block in modern drug discovery. Its dual role as a therapeutic candidate and a research reagent positions it at the forefront of innovations in precision oncology and mechanistic toxicology. As the scientific community continues to unravel its full potential, this compound is poised to play a pivotal role in addressing unmet medical needs.
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